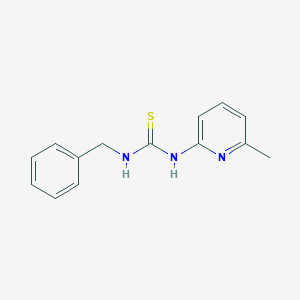![molecular formula C16H20N2O4S2 B292531 Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292531.png)
Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thieno[2,3-d]pyrimidine derivative that has been synthesized using various methods.
科学的研究の応用
Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate has been studied extensively for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-oxidant and anti-diabetic agent. The compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
作用機序
The mechanism of action of Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate involves the inhibition of various enzymes, including COX-2 and LOX. The compound has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has also been found to exhibit anti-oxidant and anti-diabetic activities. In lab experiments, the compound has been found to inhibit the activity of various enzymes, including COX-2 and LOX, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
実験室実験の利点と制限
The advantages of using Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate in lab experiments include its potent anti-inflammatory and anti-tumor activities. It has also been found to exhibit anti-oxidant and anti-diabetic activities. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
For the research on Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate include the development of more efficient and cost-effective synthesis methods. The compound's potential use as an anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic agent should be further explored. The compound's mechanism of action should also be further elucidated to understand its potential applications in various fields.
Conclusion:
Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate is a thieno[2,3-d]pyrimidine derivative that has shown significant potential in various fields. Its potent anti-inflammatory and anti-tumor activities, as well as its anti-oxidant and anti-diabetic activities, make it a promising candidate for further research. The compound's mechanism of action should be further elucidated to understand its potential applications in various fields.
合成法
The synthesis of Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate has been achieved using various methods. One of the commonly used methods involves the reaction of 3-ethyl-5,6-dimethyl-4-hydroxythieno[2,3-d]pyrimidine-2(1H)-one with ethyl 3-oxobutanoate and Lawesson's reagent. The reaction yields the desired product in good yields and high purity.
特性
分子式 |
C16H20N2O4S2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
ethyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C16H20N2O4S2/c1-6-18-14(20)11-8(3)10(5)23-13(11)17-16(18)24-12(9(4)19)15(21)22-7-2/h12H,6-7H2,1-5H3 |
InChIキー |
LUYRXSZMPCGZIA-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=C1SC(C(=O)C)C(=O)OCC)SC(=C2C)C |
正規SMILES |
CCN1C(=O)C2=C(N=C1SC(C(=O)C)C(=O)OCC)SC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![6-(4-chlorophenyl)-4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292465.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)